Lipophilicity (XLogP3-AA) vs. 2,6-Dichloropyridine and 3-Methyl Analog
The target compound 2,6‑dichloro‑3‑cyclopropylpyridine exhibits a computed XLogP3‑AA of 3.7, which is 1.5 log units higher than that of the unsubstituted 2,6‑dichloropyridine (XLogP3 = 2.2) and 0.6 log units higher than that of the 3‑methyl analog 2,6‑dichloro‑3‑methylpyridine (XLogP3‑AA = 3.1) [1][2][3]. The increased lipophilicity stems from the greater hydrocarbon surface area of the cyclopropyl ring (three sp³‑hybridized carbons) relative to a methyl group. In a med‑chem context, a ΔlogP of +0.6 relative to the methyl analog corresponds to an approximately four‑fold increase in the octanol‑water partition coefficient.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2,6‑Dichloropyridine (XLogP3 = 2.2); 2,6‑Dichloro‑3‑methylpyridine (XLogP3‑AA = 3.1) |
| Quantified Difference | ΔXLogP = +1.5 vs. 2,6‑dichloropyridine; ΔXLogP = +0.6 vs. 3‑methyl analog |
| Conditions | Computed values from PubChem using XLogP3 / XLogP3‑AA algorithms (2025 release) |
Why This Matters
Higher lipophilicity improves membrane permeability and hydrophobic binding-pocket occupancy, making the cyclopropyl analog a more suitable intermediate for CNS-penetrant or intracellular-target programs than the methyl or unsubstituted versions.
- [1] PubChem. (2025). Compound Summary for CID 71302428, 2,6-Dichloro-3-cyclopropylpyridine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1211529-21-3 View Source
- [2] PubChem. (2025). Compound Summary for CID 16989, 2,6-Dichloropyridine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2402-78-0 View Source
- [3] PubChem. (2025). Compound Summary for CID 817088, 2,6-Dichloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/58584-94-4 View Source
